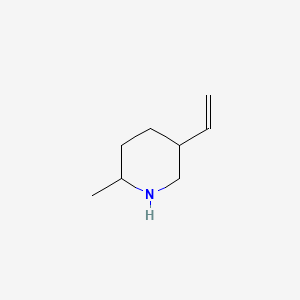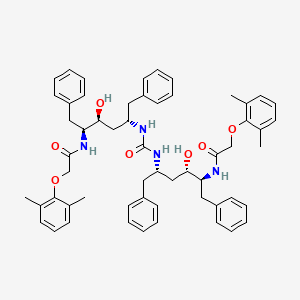
Nitrosyl chloride;ruthenium(3+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an important ruthenium compound used in the synthesis of more complex ruthenium compounds . This compound is known for its distinctive nitrosyl (NO) ligand, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Ruthenium(III) nitrosylchloride can be synthesized through various methods. One common synthetic route involves the reaction of ruthenium trichloride (RuCl3) with sodium nitrite (NaNO2) in an acidic medium. The reaction proceeds as follows:
[ \text{RuCl}_3 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ru(NO)Cl}_3 + \text{NaCl} + \text{H}_2\text{O} ]
In industrial production, ruthenium(III) nitrosylchloride is often prepared by reacting ruthenium trichloride with nitric oxide (NO) gas under controlled conditions .
Chemical Reactions Analysis
Ruthenium(III) nitrosylchloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Ruthenium(III) nitrosylchloride can be oxidized to higher oxidation states, such as ruthenium tetroxide (RuO4), using strong oxidizing agents like sodium periodate (NaIO4).
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes, using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloride ligands in ruthenium(III) nitrosylchloride can be substituted with other ligands, such as phosphines or amines, to form various coordination complexes
Scientific Research Applications
Ruthenium(III) nitrosylchloride has a wide range of applications in scientific research, including:
Medicine: Ruthenium-based compounds, including ruthenium(III) nitrosylchloride, are being investigated for their anticancer properties.
Industry: It is used in the production of thick-film resistors and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ruthenium(III) nitrosylchloride involves its ability to release nitric oxide (NO) under certain conditions. NO is a highly reactive molecule that can interact with various biological targets, including proteins and nucleic acids. In cancer therapy, ruthenium(III) nitrosylchloride can bind to DNA and disrupt its function, leading to cell death . Additionally, it can interact with plasma proteins, such as serum albumin and transferrin, which can facilitate its transport and uptake by cells .
Comparison with Similar Compounds
Ruthenium(III) nitrosylchloride is part of a broader class of ruthenium-nitrosyl complexes. Similar compounds include:
Ruthenium(III) nitrosylnitrate (Ru(NO)(NO3)3): Used as a catalyst in various reactions and in the production of thick-film resistors.
Ruthenium(IV) oxide (RuO2): An important catalyst in electrochemical applications.
Ruthenium tetroxide (RuO4): A strong oxidizing agent used in organic synthesis and the purification of ruthenium.
Ruthenium(III) nitrosylchloride is unique due to its specific coordination environment and the presence of the nitrosyl ligand, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
ClH2NO2Ru+3 |
|---|---|
Molecular Weight |
184.5 g/mol |
IUPAC Name |
nitrosyl chloride;ruthenium(3+);hydrate |
InChI |
InChI=1S/ClNO.H2O.Ru/c1-2-3;;/h;1H2;/q;;+3 |
InChI Key |
XKTGKMXHQPHUOL-UHFFFAOYSA-N |
Canonical SMILES |
N(=O)Cl.O.[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
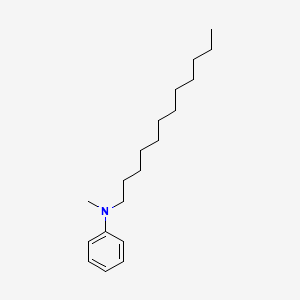
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
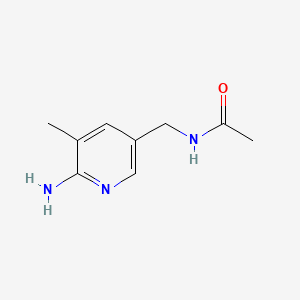
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

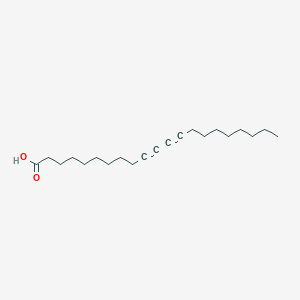
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
